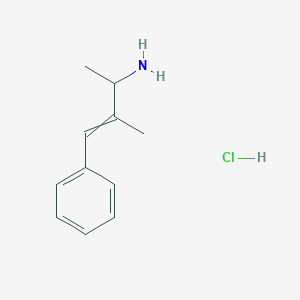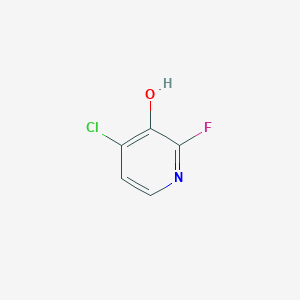
4-Chloro-2-fluoropyridin-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-fluoropyridin-3-OL is an organic compound with the chemical formula C5H3ClFNO. It is a white to pale yellow solid with a unique chemical structure, characterized by the presence of both chlorine and fluorine atoms on a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by treatment with palladium on carbon (Pd/C) and ammonium formate . Another approach involves the use of fluorinating agents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures .
Industrial Production Methods
Industrial production of 4-Chloro-2-fluoropyridin-3-OL may involve large-scale organic synthesis techniques, utilizing specialized equipment and conditions to ensure high yield and purity. The process typically requires careful control of reaction parameters, including temperature, pressure, and the use of catalysts to optimize the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-fluoropyridin-3-OL undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sodium methoxide, palladium on carbon (Pd/C), ammonium formate, aluminum fluoride (AlF3), and copper fluoride (CuF2) . Reaction conditions often involve elevated temperatures and the use of solvents such as dimethylformamide (DMF) .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce different pyridine derivatives .
Scientific Research Applications
4-Chloro-2-fluoropyridin-3-OL has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of agrochemicals, such as herbicides and insecticides.
Mechanism of Action
The mechanism of action of 4-Chloro-2-fluoropyridin-3-OL involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms on the pyridine ring can influence its reactivity and binding affinity to various biological molecules . The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
3-Fluoropyridin-4-OL: Similar in structure but lacks the chlorine atom.
6-Chloro-2-fluoropyridin-3-OL: Similar but with a different substitution pattern on the pyridine ring.
Uniqueness
4-Chloro-2-fluoropyridin-3-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C5H3ClFNO |
|---|---|
Molecular Weight |
147.53 g/mol |
IUPAC Name |
4-chloro-2-fluoropyridin-3-ol |
InChI |
InChI=1S/C5H3ClFNO/c6-3-1-2-8-5(7)4(3)9/h1-2,9H |
InChI Key |
BIUWHQAQXUPAMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1Cl)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


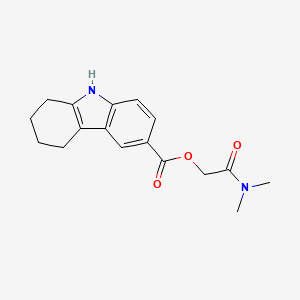
![4-Amino-2-{[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B12439510.png)

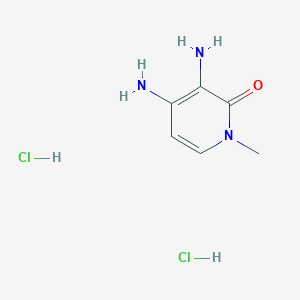
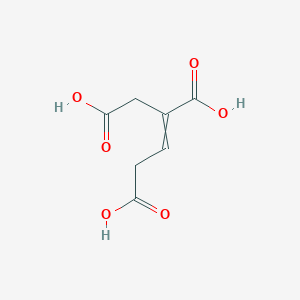
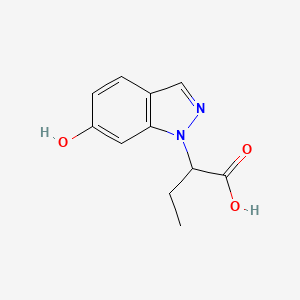
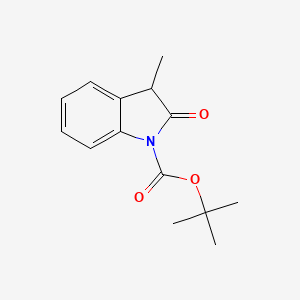


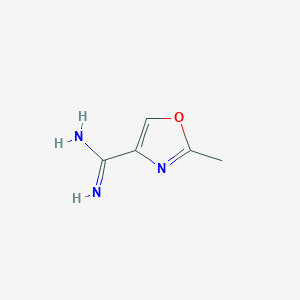
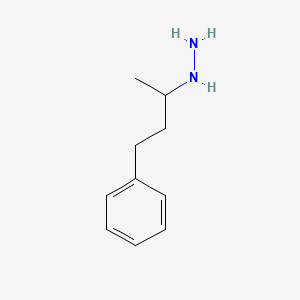
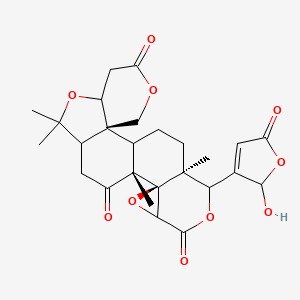
![Potassium (2R,3R)-3-[(2S)-1-tert-butoxycarbonylpyrrolidin-2-yl]-3-methoxy-2-methyl-propanoate](/img/structure/B12439576.png)
